methyl 1-methyl-3-nitro-1H-pyrazole-5-carboxylate
Overview
Description
Methyl 1-methyl-3-nitro-1H-pyrazole-5-carboxylate is a heterocyclic compound belonging to the pyrazole family. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry due to their unique structural properties
Preparation Methods
The synthesis of methyl 1-methyl-3-nitro-1H-pyrazole-5-carboxylate typically involves the reaction of appropriate precursors under controlled conditions. One common method includes the nitration of methyl 1-methylpyrazole-5-carboxylate using nitric acid in the presence of sulfuric acid as a catalyst . The reaction conditions, such as temperature and reaction time, are crucial to ensure the desired product’s yield and purity. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring cost-effectiveness and efficiency.
Chemical Reactions Analysis
Methyl 1-methyl-3-nitro-1H-pyrazole-5-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives, depending on the oxidizing agents used.
Reduction: Reduction reactions can convert the nitro group to an amino group, leading to the formation of methyl 1-methyl-3-amino-1H-pyrazole-5-carboxylate.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common reagents used in these reactions include hydrogen gas for reduction, various oxidizing agents like potassium permanganate for oxidation, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Methyl 1-methyl-3-nitro-1H-pyrazole-5-carboxylate has several applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds.
Biology: It is used in the study of enzyme inhibitors and as a potential lead compound for developing new drugs.
Medicine: Research explores its potential as an anti-inflammatory, antimicrobial, and anticancer agent.
Industry: It is used in the synthesis of agrochemicals and other industrially relevant compounds.
Mechanism of Action
The mechanism of action of methyl 1-methyl-3-nitro-1H-pyrazole-5-carboxylate involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and the biological system under study .
Comparison with Similar Compounds
Methyl 1-methyl-3-nitro-1H-pyrazole-5-carboxylate can be compared with other pyrazole derivatives, such as:
Methyl 3-nitro-1H-pyrazole-5-carboxylate: Similar structure but lacks the additional methyl group on the nitrogen atom.
Methyl 4-nitro-1H-pyrazole-3-carboxylate: Differently substituted nitro and carboxylate groups.
Properties
IUPAC Name |
methyl 2-methyl-5-nitropyrazole-3-carboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7N3O4/c1-8-4(6(10)13-2)3-5(7-8)9(11)12/h3H,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YOWXTKMLSGSLMK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)[N+](=O)[O-])C(=O)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7N3O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.14 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
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